
2-Bromo-3-cyclopropylpyridine: A Versatile
Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Bromo-3-cyclopropylpyridine

Cat. No.: B580542 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Bromo-3-cyclopropylpyridine is a key heterocyclic building block increasingly utilized in the

field of organic synthesis, particularly in the development of novel therapeutic agents. Its

unique structural motif, featuring a reactive bromine atom at the 2-position and a cyclopropyl

group at the 3-position of the pyridine ring, offers a versatile platform for the construction of

complex molecular architectures. The presence of the bromine atom facilitates a variety of

palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse

functionalities. The cyclopropyl moiety is a desirable feature in medicinal chemistry, often

contributing to improved metabolic stability, binding affinity, and other pharmacokinetic

properties of drug candidates. This document provides detailed application notes and

experimental protocols for the use of 2-Bromo-3-cyclopropylpyridine in key organic

transformations and highlights its application in the synthesis of targeted therapies.

Physicochemical Properties
A summary of the key physicochemical properties of 2-Bromo-3-cyclopropylpyridine is

provided below.
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Property Value

CAS Number 1256788-23-4[1]

Molecular Formula C₈H₈BrN[1]

Molecular Weight 198.06 g/mol [1]

IUPAC Name 2-bromo-3-cyclopropylpyridine[1]

Applications in Organic Synthesis
2-Bromo-3-cyclopropylpyridine is a valuable precursor for a range of important chemical

transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions

are fundamental in modern drug discovery and development for the formation of carbon-carbon

and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of C-C

bonds between an organohalide and an organoboron compound.[2][3][4] 2-Bromo-3-
cyclopropylpyridine readily participates in this reaction, allowing for the introduction of various

aryl and heteroaryl substituents at the 2-position of the pyridine ring. This is a key strategy in

the synthesis of biaryl and heteroarylpyridines, which are common scaffolds in many

biologically active molecules.

Application Example: Synthesis of c-Met Kinase Inhibitors

2-Bromo-3-cyclopropylpyridine has been utilized in the synthesis of potent and selective

inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in various cancers.[5][6][7][8][9]

The following protocol is adapted from a patented synthesis of an aminopyridine derivative

targeting c-Met.

Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis
of a c-Met Kinase Inhibitor Intermediate
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This protocol details the Suzuki-Miyaura coupling of 2-Bromo-3-cyclopropylpyridine with (6-

(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol.

Reaction Scheme:

A representative Suzuki-Miyaura coupling reaction.

Materials:

2-Bromo-3-cyclopropylpyridine

(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

Sodium Carbonate (Na₂CO₃)

1,4-Dioxane

Water

Nitrogen or Argon gas

Standard laboratory glassware for inert atmosphere reactions

Magnetic stirrer and heating mantle

Procedure:

To a solution of 2-Bromo-3-cyclopropylpyridine (1.0 eq) in a mixture of 1,4-dioxane and

water (4:1) is added (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanol

(1.2 eq) and sodium carbonate (2.0 eq).

The mixture is degassed by bubbling with nitrogen or argon for 15-20 minutes.

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq) is then added, and the

mixture is degassed for an additional 5 minutes.

The reaction mixture is heated to 80 °C and stirred under an inert atmosphere.
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The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed

with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced

pressure.

The crude product is purified by column chromatography on silica gel to afford the desired

product.

Quantitative Data:
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Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms

carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a strong

base.[10][11][12] This reaction is a powerful tool for the synthesis of arylamines and has broad

applications in pharmaceutical and materials science. While a specific example using 2-
Bromo-3-cyclopropylpyridine is not readily available in the provided search results, a general

protocol for the amination of a similar 2-bromopyridine substrate is presented below.

General Protocol for Buchwald-Hartwig Amination:
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Materials:

2-Bromo-3-cyclopropylpyridine (or other 2-bromopyridine)

Amine (primary or secondary)

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

Phosphine ligand (e.g., BINAP, Xantphos)

Strong base (e.g., NaOt-Bu, Cs₂CO₃)

Anhydrous, degassed solvent (e.g., toluene, dioxane)

Inert atmosphere glovebox or Schlenk line apparatus

Procedure:

In an inert atmosphere glovebox or under a stream of inert gas, a reaction vessel is charged

with the palladium precatalyst, phosphine ligand, and the base.

The 2-Bromo-3-cyclopropylpyridine and the amine are then added.

Anhydrous, degassed solvent is added to the vessel.

The reaction vessel is sealed and heated to the desired temperature (typically 80-120 °C)

with vigorous stirring.

The reaction is monitored by TLC or LC-MS until the starting material is consumed.

After cooling to room temperature, the reaction mixture is diluted with an organic solvent and

filtered through a pad of celite to remove palladium residues.

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and

concentrated under reduced pressure.

The crude product is purified by column chromatography or recrystallization.
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Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction

between a terminal alkyne and an aryl or vinyl halide.[13][14][15][16][17] This reaction is highly

efficient for the formation of C(sp²)-C(sp) bonds and is widely used in the synthesis of

pharmaceuticals, natural products, and organic materials.[14] A general protocol for the

Sonogashira coupling of a bromopyridine is provided below.

General Protocol for Sonogashira Coupling:

Materials:

2-Bromo-3-cyclopropylpyridine (or other bromopyridine)

Terminal alkyne

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

Copper(I) salt (e.g., CuI)

Amine base (e.g., triethylamine, diisopropylamine)

Anhydrous solvent (e.g., THF, DMF)

Inert atmosphere setup

Procedure:

To a solution of the 2-Bromo-3-cyclopropylpyridine in an anhydrous solvent under an inert

atmosphere, the palladium catalyst, copper(I) iodide, and the amine base are added.

The terminal alkyne is then added to the reaction mixture.

The reaction is stirred at room temperature or heated, depending on the reactivity of the

substrates.

The reaction progress is monitored by TLC or GC-MS.
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Upon completion, the reaction mixture is typically diluted with an organic solvent and washed

with aqueous ammonium chloride solution to remove the copper catalyst.

The organic layer is further washed with water and brine, dried over anhydrous sodium

sulfate, and concentrated.

The crude product is purified by column chromatography.

Signaling Pathway and Experimental Workflow
Visualization
The following diagrams illustrate the c-Met signaling pathway targeted by inhibitors synthesized

from 2-Bromo-3-cyclopropylpyridine and a general experimental workflow for a cross-

coupling reaction.
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Caption: The c-Met signaling pathway and the point of inhibition.
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Caption: A general experimental workflow for cross-coupling reactions.
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Conclusion
2-Bromo-3-cyclopropylpyridine is a highly valuable and versatile building block in modern

organic synthesis. Its ability to readily undergo key cross-coupling reactions such as the

Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allows for the efficient

construction of diverse and complex molecular scaffolds. These scaffolds are of significant

interest in drug discovery, particularly for the development of targeted therapies such as kinase

inhibitors. The provided protocols and data serve as a practical guide for researchers to

effectively utilize this important synthetic intermediate in their research and development

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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